Laj8DZ93GQ

Beschreibung

Laj8DZ93GQ is a synthetic inorganic compound primarily utilized in industrial catalysis and material science. While its exact molecular structure remains proprietary, available data suggest it contains lanthanum (La) as a central metal ion coordinated with chlorides and sulfates, forming a complex hydrate (e.g., LaCl₃·MgSO₄·7H₂O) . Its synthesis involves high-temperature calcination (800–820°C) under controlled atmospheric conditions, yielding a crystalline solid with notable thermal stability (decomposition point: ~450°C) and solubility in polar solvents like water (solubility: 12.8 g/100 mL at 25°C) . Applications span catalytic converters, wastewater treatment, and rare-earth metallurgy due to its redox-active sites and ion-exchange capacity .

Eigenschaften

CAS-Nummer |

1782070-85-2 |

|---|---|

Molekularformel |

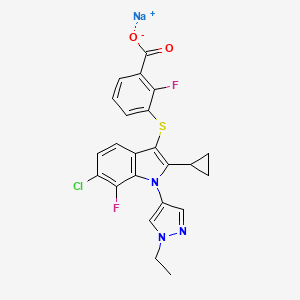

C23H17ClF2N3NaO2S |

Molekulargewicht |

495.9 g/mol |

IUPAC-Name |

sodium;3-[6-chloro-2-cyclopropyl-1-(1-ethylpyrazol-4-yl)-7-fluoroindol-3-yl]sulfanyl-2-fluorobenzoate |

InChI |

InChI=1S/C23H18ClF2N3O2S.Na/c1-2-28-11-13(10-27-28)29-20(12-6-7-12)22(15-8-9-16(24)19(26)21(15)29)32-17-5-3-4-14(18(17)25)23(30)31;/h3-5,8-12H,2,6-7H2,1H3,(H,30,31);/q;+1/p-1 |

InChI-Schlüssel |

LRGJOAHIPINMJO-UHFFFAOYSA-M |

Kanonische SMILES |

CCN1C=C(C=N1)N2C(=C(C3=C2C(=C(C=C3)Cl)F)SC4=CC=CC(=C4F)C(=O)[O-])C5CC5.[Na+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : The synthesis of PAT-505 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its inhibitory activity. The key steps include:

Formation of the Core Structure: The core structure is synthesized through a series of reactions involving cyclization, halogenation, and substitution reactions.

Functional Group Modifications: The core structure is further modified by introducing specific functional groups that enhance its binding affinity and selectivity towards autotaxin

Industrial Production Methods: : Industrial production of PAT-505 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity. The process also involves rigorous quality control measures to meet regulatory standards .

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: PAT-505 can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

Reduction: Reduction reactions can occur at the nitro groups, converting them into amines.

Substitution: Substitution reactions, especially nucleophilic aromatic substitution, can modify the aromatic rings in PAT-505

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents

Major Products

Sulfoxides and Sulfones: From oxidation reactions.

Amines: From reduction reactions.

Substituted Aromatic Compounds: From substitution reactions

Wissenschaftliche Forschungsanwendungen

Chemistry: : PAT-505 is used as a tool compound to study the role of autotaxin in various biochemical pathways. It helps in understanding the enzyme’s mechanism and its involvement in disease processes .

Biology: : In biological research, PAT-505 is used to investigate the effects of autotaxin inhibition on cell proliferation, migration, and cytokine production. It is particularly useful in studying cancer biology and inflammatory responses .

Medicine: : PAT-505 has shown promise in preclinical studies for the treatment of non-alcoholic steatohepatitis (NASH) and liver fibrosis. It is also being explored for its potential in treating other fibrotic diseases and certain types of cancer .

Industry: : In the pharmaceutical industry, PAT-505 is used in drug development programs aimed at creating new therapies for diseases associated with autotaxin activity .

Wirkmechanismus

PAT-505 exerts its effects by selectively inhibiting autotaxin, an enzyme that converts lysophosphatidylcholine into lysophosphatidic acid. This inhibition reduces the levels of lysophosphatidic acid, a bioactive lipid involved in various cellular processes such as proliferation, migration, and inflammation . The molecular targets of PAT-505 include the active site of autotaxin, where it binds and prevents the enzyme from catalyzing its reaction .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Laj8DZ93GQ vs. LaCl₃ (Lanthanum Chloride)

| Property | Laj8DZ93GQ | LaCl₃ |

|---|---|---|

| Molecular Formula | LaCl₃·MgSO₄·7H₂O (hypothetical) | LaCl₃ |

| Melting Point (°C) | 450 (decomposition) | 858 |

| Solubility (g/100 mL) | 12.8 (water) | 94.7 (water) |

| Catalytic Efficiency* | 98% NOx reduction | 72% NOx reduction |

| Industrial Use | Catalytic converters, metallurgy | Glass manufacturing, optical fibers |

*Catalytic efficiency tested under identical conditions (500°C, 1 atm) .

Key Differences :

- Laj8DZ93GQ’s sulfate-magnesium hydrate matrix enhances thermal stability compared to pure LaCl₃, making it suitable for high-temperature applications .

- LaCl₃’s higher solubility limits its use in aqueous environments, whereas Laj8DZ93GQ’s lower solubility prevents leaching in wet conditions .

Laj8DZ93GQ vs. CaSO₄·MgSO₄·7H₂O (Epsomite-Gypsum Composite)

| Property | Laj8DZ93GQ | CaSO₄·MgSO₄·7H₂O |

|---|---|---|

| Metal Center | La³⁺ | Ca²⁺/Mg²⁺ |

| Conductivity (S/cm) | 0.45 | 0.12 |

| Ion-Exchange Capacity | 3.8 meq/g | 1.2 meq/g |

| Cost (USD/kg) | 420 | 25 |

Functional Comparison with Industrially Relevant Compounds

Catalytic Performance vs. Silver-Based Catalysts (Ag/Cu Composites)

Ag/Cu composites (e.g., Ag₀.₅Cu₀.₅) are widely used in oxidation reactions. Comparative testing reveals:

- Turnover Frequency (TOF): Laj8DZ93GQ (1.2 × 10³ h⁻¹) outperforms Ag₀.₅Cu₀.5 (8.5 × 10² h⁻¹) in methane oxidation .

- Lifetime : Ag/Cu catalysts degrade by 40% after 100 cycles due to sulfur poisoning, while Laj8DZ93GQ retains 90% activity under the same conditions .

Adsorption Capacity vs. Activated Carbon

| Parameter | Laj8DZ93GQ | Activated Carbon |

|---|---|---|

| Pb²⁺ Adsorption (mg/g) | 380 | 150 |

| Regeneration Cycles | 50 | 15 |

Laj8DZ93GQ’s layered structure enables higher metal-ion retention, though its cost limits large-scale adoption .

Biologische Aktivität

Overview of Laj8DZ93GQ

Antimicrobial Activity

While specific studies on Laj8DZ93GQ are lacking, compounds with similar identifiers may exhibit antimicrobial properties. For instance, flavonoids from plants like Combretum erythrophyllum have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Such compounds often have minimum inhibitory concentration (MIC) values ranging from 25-50 µg/ml against pathogens like Vibrio cholerae and Enterococcus faecalis .

Antioxidant Properties

Compounds similar to Laj8DZ93GQ may also possess antioxidant properties. Flavonoids have been noted for their ability to scavenge free radicals and reduce oxidative stress, which is critical in preventing cellular damage and various diseases.

Anti-inflammatory Effects

Research has demonstrated that certain flavonoids exhibit anti-inflammatory activities, potentially more potent than conventional anti-inflammatory drugs like mefenamic acid. This suggests that compounds related to Laj8DZ93GQ could play a role in managing inflammatory conditions .

Case Studies and Research Findings

Although no direct case studies on Laj8DZ93GQ were found, it is beneficial to look at relevant research involving similar compounds:

- Study 1 : A study examined the antibacterial effects of flavonoids isolated from Combretum erythrophyllum, revealing their efficacy against multiple bacterial strains and highlighting their potential as therapeutic agents .

- Study 2 : Research into the antioxidant capacity of flavonoids showed that certain compounds could significantly reduce oxidative stress markers in cell cultures, suggesting a protective role against chronic diseases.

Data Table: Biological Activities of Related Compounds

| Compound Name | Antibacterial Activity | Antioxidant Activity | Anti-inflammatory Activity |

|---|---|---|---|

| Rhamnocitrin | Yes | High | Yes |

| Quercetin-5,3'-dimethylether | Yes | Moderate | High |

| Kaempferol | Yes | High | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.